(8S,9S,10R,11R,13S,14R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione is a synthetic steroid compound with significant applications in the pharmaceutical industry. It is known for its role as an intermediate in the synthesis of various corticosteroids, including Budesonide, which is used for its anti-inflammatory and immunosuppressive properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione typically involves multiple steps starting from simpler steroid precursors. One common method involves the hydroxylation of pregna-1,4,16-triene-3,20-dione at the 11beta and 21 positions. This can be achieved using specific hydroxylating agents under controlled conditions .
Industrial Production Methods
Industrial production of 11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization and purification to isolate the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions
11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or other oxidized forms.
Reduction: Formation of alcohols or other reduced derivatives.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione has a wide range of scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex steroid compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Key intermediate in the production of corticosteroids like Budesonide, which are used to treat inflammatory and autoimmune conditions.
Industry: Utilized in the manufacture of pharmaceuticals and other steroid-based products.
Wirkmechanismus
The mechanism of action of 11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione involves its interaction with specific molecular targets and pathways. As an intermediate in corticosteroid synthesis, it contributes to the anti-inflammatory and immunosuppressive effects of these drugs. The compound interacts with glucocorticoid receptors, modulating gene expression and reducing inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6alpha,9-difluoro-11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione: Another synthetic steroid with similar hydroxylation patterns.
Desonide: A related corticosteroid used for its anti-inflammatory properties.
Uniqueness
11beta,21-dihydroxypregna-1,4,16-triene-3,20-dione is unique due to its specific hydroxylation at the 11beta and 21 positions, which is crucial for its role as an intermediate in the synthesis of potent corticosteroids like Budesonide .
Eigenschaften
Molekularformel |
C21H26O4 |
---|---|
Molekulargewicht |
342.4 g/mol |
IUPAC-Name |
(8S,9S,10R,11R,13S,14R)-11-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H26O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h6-9,14-15,17,19,22,24H,3-5,10-11H2,1-2H3/t14-,15+,17+,19+,20-,21-/m0/s1 |
InChI-Schlüssel |
AXIAZKUMDZKRSI-SCZJLXPGSA-N |
Isomerische SMILES |
C[C@]12C[C@H]([C@H]3[C@H]([C@H]1CC=C2C(=O)CO)CCC4=CC(=O)C=C[C@]34C)O |
Kanonische SMILES |
CC12CC(C3C(C1CC=C2C(=O)CO)CCC4=CC(=O)C=CC34C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.